molecular formula C15H14ClN3O2 B5653716 N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide

N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide

Cat. No. B5653716
M. Wt: 303.74 g/mol
InChI Key: GAWYFPDRSFXCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar acetamide compounds involves multiple steps, including acetylation, esterification, and amide formation, using specific reagents and conditions to achieve the desired product. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involved stirring compound ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU in cooled conditions, resulting in good yields (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by specific crystal systems, unit cell parameters, and intermolecular interactions. For example, a related compound crystallized in the orthorhombic system with space group Pbca, showcasing intermolecular hydrogen bonds of the type N–H⋅⋅⋅O and two intramolecular interactions, indicating a complex molecular geometry (Sharma et al., 2018).

Chemical Reactions and Properties

The behavior of similar compounds in aqueous solutions, including hydrolysis, isomerisation, and cyclisation, has been studied, demonstrating the compounds' dynamic chemical properties in different pH ranges. These studies provide insights into the stability and reactivity of the acetamide bond in various chemical environments (Bernard et al., 1986).

Physical Properties Analysis

Physical properties, including crystalline structure and hydrogen bonding patterns, are essential for understanding the stability and solubility of these compounds. Detailed analysis using X-ray crystallography and spectroscopy techniques helps in identifying the precise geometry and potential for intermolecular interactions (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties of N-[3-({[(3-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide derivatives, including their reactivity with various reagents, ability to form hydrogen bonds, and susceptibility to hydrolysis and cyclisation, are crucial for their application in synthesizing potential medicinal compounds. Studies on related compounds reveal the impact of different substituents on the acetamide's reactivity and stability, providing a foundation for designing compounds with desired chemical properties (Gowda et al., 2007; Gowda et al., 2008).

properties

IUPAC Name

N-[3-[(3-chlorophenyl)carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-10(20)17-13-6-3-7-14(9-13)19-15(21)18-12-5-2-4-11(16)8-12/h2-9H,1H3,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWYFPDRSFXCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{[(3-chlorophenyl)carbamoyl]amino}phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.